molecular formula C13H17N3O2S B13211576 Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B13211576
M. Wt: 279.36 g/mol
InChI Key: SBGXLKMLHBVSTN-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[5,4-b]pyridines typically involves the construction of the thiazole ring followed by annulation with a pyridine moiety. One common method involves the reaction of hydrazonoyl halides with thiazole derivatives in the presence of a base such as triethylamine . The reaction conditions often include the use of ethanol as a solvent and mild heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such compounds may involve multi-step synthesis starting from readily available precursors. The process typically includes steps such as cyclization, functional group transformations, and purification through techniques like recrystallization or chromatography to achieve high purity and yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group at position 5 undergoes nucleophilic substitution under basic or acidic conditions. For example:

  • Hydrolysis : The methyl ester is hydrolyzed to the corresponding carboxylic acid using aqueous NaOH or HCl. This reaction is critical for generating intermediates used in further derivatization.

Reaction TypeConditionsProducts
Ester Hydrolysis1M NaOH, reflux, 6h3-(Aminomethyl)-4-methyl-6-(propan-2-yl)-thiazolo[5,4-b]pyridine-5-carboxylic acid

Acylation of the Aminomethyl Group

The primary amine in the aminomethyl group reacts with acylating agents (e.g., acetyl chloride or anhydrides) to form amides. This modification enhances the compound’s lipophilicity and pharmacological potential.

Reaction TypeReagents/ConditionsProducts
AcylationAcetic anhydride, pyridine, 25°C, 2hMethyl 3-(acetamidomethyl)-4-methyl-6-(propan-2-yl)-thiazolo[5,4-b]pyridine-5-carboxylate

Oxidation Reactions

The aminomethyl group can undergo oxidation to form imine or nitrile derivatives, depending on the oxidizing agent. For instance:

  • Imine Formation : Reaction with mild oxidants like MnO2 yields Schiff base intermediates .

  • Nitrile Synthesis : Stronger oxidants (e.g., KMnO4 under acidic conditions) convert the amine to a nitrile group .

Reaction TypeOxidizing AgentProducts
Imine FormationMnO2, CH2Cl2, 40°C, 4hMethyl 3-(iminomethyl)-4-methyl-6-(propan-2-yl)-thiazolo[5,4-b]pyridine-5-carboxylate
Nitrile SynthesisKMnO4, H2SO4, 70°C, 8hMethyl 3-(cyanomethyl)-4-methyl-6-(propan-2-yl)-thiazolo[5,4-b]pyridine-5-carboxylate

Ring Functionalization

The thiazolo-pyridine core participates in electrophilic aromatic substitution (EAS) at electron-rich positions. For example, nitration or sulfonation reactions occur at position 7 of the pyridine ring under controlled conditions .

Reaction TypeReagents/ConditionsProducts
NitrationHNO3, H2SO4, 0–5°C, 3hMethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-7-nitro-thiazolo[5,4-b]pyridine-5-carboxylate

Reductive Amination

The primary amine can engage in reductive amination with aldehydes or ketones to form secondary or tertiary amines. This reaction is catalyzed by NaBH3CN or other reducing agents .

Reaction TypeReagents/ConditionsProducts
Reductive AminationFormaldehyde, NaBH3CN, MeOH, 25°C, 12hMethyl 3-(dimethylaminomethyl)-4-methyl-6-(propan-2-yl)-thiazolo[5,4-b]pyridine-5-carboxylate

Ester Transposition

The methyl ester group undergoes transesterification with alcohols (e.g., ethanol) in the presence of acid catalysts, producing ethyl esters.

Reaction TypeConditionsProducts
TransesterificationEtOH, H2SO4, reflux, 5hEthyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-thiazolo[5,4-b]pyridine-5-carboxylate

Key Structural Insights from Spectroscopy

  • IR Spectroscopy : The NH2 stretch appears at ~3330 cm⁻¹, while the ester carbonyl (C=O) absorbs at ~1700 cm⁻¹ .

  • NMR Data : The aminomethyl protons resonate at δ 2.5–3.0 ppm (1H NMR), and the isopropyl group shows characteristic splitting patterns .

Scientific Research Applications

Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .

Biological Activity

Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14_{14}H18_{18}N2_{2}O2_{2}S
  • CAS Number : 189452-07-1

Pharmacological Effects

This compound exhibits several pharmacological activities:

  • Anti-inflammatory Activity : Similar compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory process. For example, derivatives of thiazole have been reported to reduce prostaglandin E2_2 (PGE2_2) levels significantly (up to 98% reduction in some cases) .
  • Antitumor Activity : Preliminary studies indicate that thiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar thiazole structures were evaluated against HeLa and A549 carcinoma cells, showing promising results in reducing cell viability at certain concentrations .
  • Neuroprotective Effects : Some thiazole derivatives are being explored for their neuroprotective properties. The modulation of certain receptors related to neurodegenerative diseases has been suggested as a potential mechanism .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the synthesis of inflammatory mediators like prostaglandins.
  • Cell Cycle Arrest : Certain analogs have demonstrated the ability to induce cell cycle arrest in cancer cells, leading to apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduction in PGE2_2 levels by 76%-98%
AntitumorInhibition of HeLa and A549 cell lines
NeuroprotectiveModulation of neuroreceptors

Notable Research Findings

  • Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their biological activities. Compounds with methyl substitutions at specific positions showed enhanced anti-inflammatory activity compared to their unsubstituted counterparts .
  • Cell Viability Assays : In vitro assays indicated that certain derivatives could significantly reduce cell viability in cancer cell lines without causing cytotoxicity at lower concentrations .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications at specific positions on the thiazole ring can lead to increased potency against COX enzymes and improved cellular uptake .

Q & A

Q. Basic: What are the common synthetic routes for preparing this compound?

The compound is typically synthesized via multi-step heterocyclic condensation reactions. A widely used approach involves:

  • Biginelli-like cyclization : Reacting substituted aldehydes, β-ketoesters, and thioureas in a one-pot reaction under acidic conditions (e.g., HCl or acetic acid) to form thiazolo[5,4-b]pyridine intermediates .
  • Aminomethylation : Introducing the aminomethyl group via reductive amination or nucleophilic substitution using formaldehyde and ammonia/amine derivatives .
  • Esterification : Final carboxylate ester formation via reaction with methanol in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) .
    Key purification steps include recrystallization from ethanol/dioxane mixtures and column chromatography .

Q. Basic: Which analytical techniques are critical for structural characterization?

  • X-ray diffraction (XRD) : Resolves crystal packing and confirms stereochemistry, particularly for thiazolo-pyridine fused systems .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., aminomethyl at C3, isopropyl at C6) and monitor reaction progress .
  • DFT calculations : Validate electronic structures (e.g., HOMO-LUMO gaps) and predict reactive sites for further functionalization .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, especially for ester derivatives .

Q. Advanced: How can low yields in cyclization steps be mitigated?

Low yields in cyclization often stem from:

  • Base sensitivity : Use non-nucleophilic bases (e.g., DBU) to minimize side reactions. Evidence suggests pyridyl nitrogen coordination stabilizes intermediates, improving reaction efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of thiourea derivatives during cyclization .
  • Catalytic additives : Lewis acids like ZnCl2_2 or Cu(OAc)2_2 accelerate ring closure in thiazolo-pyridine systems .
    Monitor reaction progress via TLC or HPLC to identify quenching points and optimize reaction time .

Q. Advanced: How do computational studies enhance understanding of this compound’s reactivity?

  • DFT-based geometry optimization : Predicts bond angles and torsional strain in the thiazolo-pyridine core, aiding in rational design of stable analogs .
  • Electrostatic potential maps : Identify nucleophilic (e.g., aminomethyl group) and electrophilic (e.g., ester carbonyl) sites for targeted modifications .
  • Docking studies : Model interactions with biological targets (e.g., enzymes) to prioritize analogs for synthesis and testing .

Q. Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies in bioactivity often arise from:

  • Impurity profiles : Use HPLC (>95% purity) and elemental analysis to verify compound integrity before assays .
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation time) to minimize variability. For example, cytotoxicity assays may differ in MTT vs. resazurin-based methods .
  • Solubility factors : Pre-test solubility in DMSO/PBS mixtures to ensure consistent dosing in biological matrices .

Q. Basic: What purification methods are effective for this compound?

  • Recrystallization : Ethanol/dioxane (1:1 v/v) yields high-purity crystals by removing unreacted thiourea or ester byproducts .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (20–50%) effectively separates thiazolo-pyridine derivatives from polar impurities .
  • Size-exclusion chromatography : Useful for isolating high-molecular-weight aggregates or dimeric side products .

Q. Advanced: What strategies optimize regioselectivity in functionalization reactions?

  • Directing groups : The aminomethyl moiety at C3 acts as a directing group, enabling selective C5 carboxylation via palladium-catalyzed C-H activation .
  • Steric control : The isopropyl group at C6 hinders electrophilic substitution at adjacent positions, favoring modifications at C2 or C7 .
  • Microwave-assisted synthesis : Enhances regioselectivity in SNAr reactions by reducing reaction time and thermal decomposition .

Q. Advanced: How to design analogs for structure-activity relationship (SAR) studies?

  • Core modifications : Replace the thiazolo ring with oxazolo or imidazolo groups to assess heterocycle impact on bioactivity .
  • Substituent variation : Systematically alter the isopropyl (C6) and aminomethyl (C3) groups to evaluate steric and electronic effects .
  • Prodrug strategies : Convert the methyl ester to amides or carbamates to modulate bioavailability and metabolic stability .

Properties

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

IUPAC Name

methyl 3-(aminomethyl)-4-methyl-6-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C13H17N3O2S/c1-6(2)11-10(13(17)18-4)7(3)9-8(5-14)16-19-12(9)15-11/h6H,5,14H2,1-4H3

InChI Key

SBGXLKMLHBVSTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NSC2=NC(=C1C(=O)OC)C(C)C)CN

Origin of Product

United States

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